5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, Mixture of diastereomers
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Overview
Description
5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, a mixture of diastereomers, is a compound of interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group attached to an oxazole ring, making it a valuable subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and purify the diastereomers .
Chemical Reactions Analysis
Types of Reactions
5-(2-methylcyclopropyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the cyclopropyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(2-methylcyclopropyl)-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The oxazole ring and the cyclopropyl group can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives and cyclopropyl-containing molecules. Examples include:
- 5-(cyclopropyl)-1,2-oxazol-3-amine
- 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid
Uniqueness
The uniqueness of 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine lies in its specific combination of the oxazole ring and the cyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1496486-29-3 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(2-methylcyclopropyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H10N2O/c1-4-2-5(4)6-3-7(8)9-10-6/h3-5H,2H2,1H3,(H2,8,9) |
InChI Key |
PQRYAOICUYAZAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC(=NO2)N |
Purity |
95 |
Origin of Product |
United States |
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